5-methoxy-1H-benzimidazole-2-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

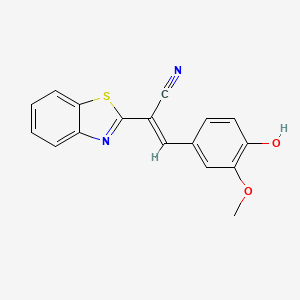

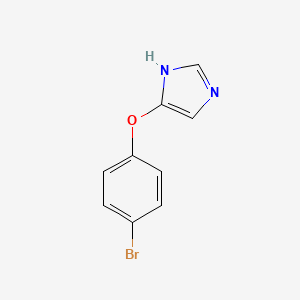

5-Methoxy-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C8H8N2O4S . It has an average mass of 228.225 Da and a monoisotopic mass of 228.020477 Da .

Molecular Structure Analysis

The molecular structure of 5-methoxy-1H-benzimidazole-2-sulfonic acid consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

5-Methoxy-1H-benzimidazole-2-sulfonic acid has a density of 1.6±0.1 g/cm3 . It has a predicted pKa of -1.53±0.40 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, and flash point are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

-

Antiparasitic and Antioxidant Activity

- Field : Medical Chemistry

- Application : Benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized with the aim of developing compounds combining anthelmintic with antioxidant properties .

- Methods : The anthelmintic activity on encapsulated T. spiralis was studied in vitro .

- Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of them killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

-

Pharmacological Activities

- Field : Pharmacology

- Application : Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

- Methods : The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

- Results : The substituted benzimidazoles are synthesized using ecofriendly methods, as well as their pharmacological activities .

-

Antibacterial Activity

- Field : Microbiology

- Application : 1H-Benzimidazole-2-sulfonic acid (BISA) is a glutamate racemase (GR) inhibitor . GR is an enzyme that plays a key role in bacterial cell wall biosynthesis, making it a promising target for developing antibacterial drugs .

- Methods : BISA can be synthesized and tested against various bacterial strains to evaluate its antibacterial activity .

- Results : BISA has shown potential as a GR inhibitor, making it a promising candidate for developing antibacterial drugs .

-

Synthesis of Benzimidazolyl-2-Hydrazones

- Field : Organic Chemistry

- Application : Benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized .

- Methods : The synthesis involved refluxing a solution of 1H-benzimidazolyl-2-sulfonic acid and hydrazine hydrate in excess .

- Results : The synthesized benzimidazolyl-2-hydrazones showed combined antiparasitic and antioxidant activity .

-

Design and Synthesis of Benzimidazole Carboxamides

- Field : Medicinal Chemistry

- Application : The design, synthesis, and biological activity of novel N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups were investigated .

- Methods : The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core, and the type of substituent placed on the benzimidazole core on biological activity .

- Results : The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM) .

-

Antibacterial Activity

- Field : Microbiology

- Application : Benzimidazole derivatives have shown potential as antibacterial agents against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

- Methods : The antibacterial activity of these compounds can be evaluated by testing them against various bacterial strains .

- Results : Some benzimidazole derivatives have shown promising results with MIC range 4–64 μg/ml against several resistant organisms .

Eigenschaften

IUPAC Name |

6-methoxy-1H-benzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHBMDJFGQCIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-benzimidazole-2-sulfonic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2588851.png)

![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)

![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)

![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)